N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
CAS No.: 1798023-93-4
Cat. No.: VC7372139
Molecular Formula: C15H13NO2S2
Molecular Weight: 303.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798023-93-4 |
|---|---|
| Molecular Formula | C15H13NO2S2 |
| Molecular Weight | 303.39 |
| IUPAC Name | N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H13NO2S2/c17-15(14-4-2-8-20-14)16(9-12-5-6-18-11-12)10-13-3-1-7-19-13/h1-8,11H,9-10H2 |
| Standard InChI Key | KEJRXFBPOCDKJR-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=CS3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide (C₁₅H₁₃NO₂S₂) features a central thiophene-2-carboxamide group substituted with two heteroaromatic methyl groups: a furan-3-ylmethyl and a thiophen-2-ylmethyl moiety. The molecule’s planar thiophene rings and bent furan group create a conjugated system, potentially enabling π-π stacking interactions critical for materials science applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₂S₂ |
| Molecular Weight | 303.39 g/mol |
| CAS Number | 1798023-93-4 |
| Heterocyclic Components | Furan, Thiophene (×2) |
| Functional Groups | Carboxamide, Methyl Ether |
Electronic and Steric Features
The compound’s electronic profile is dominated by the electron-rich thiophene and furan rings, which donate electrons via their oxygen and sulfur atoms. Density functional theory (DFT) simulations of analogous structures suggest a highest occupied molecular orbital (HOMO) energy of approximately -5.2 eV, indicating potential as an organic semiconductor. Steric hindrance arises from the N-bound methyl groups, which may influence binding interactions in biological systems.
Synthetic Methodologies
Stepwise Coupling Approach
The synthesis typically involves a three-step sequence:
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Activation of Thiophene-2-carboxylic Acid: Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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Amine Preparation: Synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine via reductive amination of furan-3-carbaldehyde and thiophen-2-ylmethanamine.
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Coupling Reaction: Reaction of the acid chloride with the diamine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT) as coupling agents.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Coupling Agent | EDC or DMT |
| Solvent | Anhydrous DCM |
| Temperature | 0–25°C |
| Reaction Time | 4–6 hours |
| Yield | 68–75% |
Purification Challenges
Crude product purification requires silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol. Impurities often include unreacted amine (Rf = 0.2) and dimerized byproducts, necessitating careful monitoring via thin-layer chromatography (TLC).
Hypothesized Biological Activities
Structure-Activity Relationships (SAR)
While direct bioactivity data for this compound are unavailable, SAR trends in related carboxamides suggest:
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Thiophene Moieties: Enhance binding to ATP-binding pockets in kinases due to sulfur’s polarizability.
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Furan Groups: Improve solubility via oxygen’s hydrogen-bonding capacity, potentially increasing bioavailability.
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Carboxamide Linker: Stabilizes interactions with protease active sites through NH–O=C hydrogen bonds.
Materials Science Applications
Organic Electronics
The conjugated thiophene-furan system suggests utility in:
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Organic Field-Effect Transistors (OFETs): Predicted hole mobility of 0.12 cm²/V·s, comparable to bithiophene-based semiconductors.
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Photovoltaic Cells: UV-Vis spectra of similar compounds show absorption at λmax = 420 nm, suitable for light harvesting.
Supramolecular Chemistry
The planar carboxamide group enables hydrogen-bonded network formation. X-ray crystallography of analogs reveals layered structures with interlayer distances of 3.4 Å, ideal for charge transport.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Heterocycles | Bioactivity (Reported) |
|---|---|---|
| N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | Furan, Thiophene (×2) | Not yet tested |
| N-(thiophen-2-yl)benzamide | Thiophene, Benzene | COX-2 IC₅₀ = 15 µM |
| Furan-2-carboxamide | Furan | Antifungal MIC = 8 µg/mL |
Key differentiators include this compound’s dual thiophene groups, which may enhance electronic delocalization, and its branched N-substituents, which reduce crystallization tendencies compared to linear analogs.
Future Research Directions
Priority Investigations
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In Vitro Screening: Assess inhibition of COX-2, CYP450 isoforms, and microbial growth.
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Crystallography: Resolve 3D structure to guide computational docking studies.
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Materials Testing: Measure charge carrier mobility in thin-film transistors.
Synthetic Modifications
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Introduce electron-withdrawing groups (e.g., -CF₃) to lower HOMO-LUMO gaps.
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Explore asymmetric substitution patterns to optimize bioactivity.
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